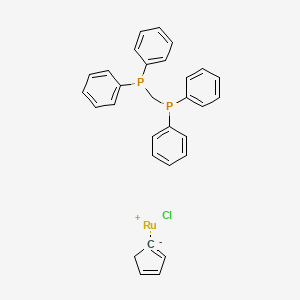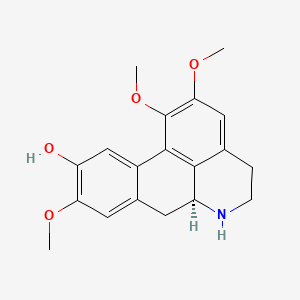![molecular formula C31H23NO B11928314 4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde is an organic compound characterized by the presence of biphenyl groups attached to an amino-substituted benzaldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde typically involves the condensation of 4-aminobenzaldehyde with biphenyl derivatives. One common method is the reaction of 4-aminobenzaldehyde with 4-bromobiphenyl under basic conditions, followed by a coupling reaction using a palladium catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzoic acid.
Reduction: 4-(Di([1,1’-biphenyl]-4-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles in biological systems. Additionally, the biphenyl groups can facilitate π-π interactions with aromatic residues in proteins, potentially affecting their function .
相似化合物的比较
Similar Compounds
4-Aminobenzaldehyde: A simpler analog with a single amino group and an aldehyde group.
4-Diethylaminobenzaldehyde: Contains diethylamino groups instead of biphenyl groups.
4-Dimethylaminobenzaldehyde: Contains dimethylamino groups instead of biphenyl groups
Uniqueness
4-(Di([1,1’-biphenyl]-4-yl)amino)benzaldehyde is unique due to the presence of biphenyl groups, which enhance its structural complexity and potential for π-π interactions. This makes it particularly useful in applications requiring specific molecular interactions, such as in the design of advanced materials and pharmaceuticals .
属性
分子式 |
C31H23NO |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
4-(4-phenyl-N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C31H23NO/c33-23-24-11-17-29(18-12-24)32(30-19-13-27(14-20-30)25-7-3-1-4-8-25)31-21-15-28(16-22-31)26-9-5-2-6-10-26/h1-23H |
InChI 键 |
GRGKLHKEELCDHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)









